

Application Notes and Protocols for Plaque Reduction Assay Using BMS-199945

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-199945

Cat. No.: B1667182

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Introduction

BMS-199945 is a small molecule inhibitor targeting the influenza A virus hemagglutinin (HA) protein. It functions as a fusion inhibitor, preventing the low pH-induced conformational changes in the HA2 subunit necessary for the fusion of the viral envelope with the endosomal membrane. This action effectively halts the viral life cycle at an early stage. The plaque reduction assay is a standard and reliable method for quantifying the in vitro efficacy of antiviral compounds like **BMS-199945** by measuring the reduction in the formation of viral plaques in a cell monolayer.

Data Presentation

The following tables summarize the antiviral activity of **BMS-199945** and its analogs against various influenza A virus strains.

Table 1: Antiviral Activity of **BMS-199945** Against Group 1 Influenza A Viruses

Compound	Virus Strain(s)	Assay Type	EC50 (μM)	Reference
BMS-199945	Group 1 IAVs	Not Specified	0.06 - 0.42	[1]
BMS-199945	Influenza A/WSN/33	Hemolysis Assay	0.57	[2]
BMS-199945	Influenza A/WSN/33	Trypsin Protection Assay	~1	[2]

Note: The specific assay for the EC50 range of 0.06-0.42 μM was not explicitly stated in the available search results, but it is likely a cell-based assay such as a plaque reduction or cytopathic effect inhibition assay.

Table 2: Antiviral Activity of Representative Influenza Fusion Inhibitors (Analogous Compounds)

Compound	Virus Strain	Assay Type	IC50 (μM)
Compound 2	A/ostrich/Denmark/72 5/96 (H5N2)	Plaque Reduction Assay	82
Ribavirin	Influenza A viruses (H1N1, H3N2, HSW1N1)	Plaque Inhibition Assay	2.6 - 6.8
Amantadine HCl	Influenza A viruses (H1N1, H3N2, HSW1N1)	Plaque Inhibition Assay	0.2 - 0.4

Experimental Protocols

Plaque Reduction Assay Protocol for BMS-199945

This protocol is adapted from standard influenza virus plaque assay procedures for use with a small molecule inhibitor in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Influenza A virus stock (e.g., A/WSN/33)
- **BMS-199945**
- Dimethyl sulfoxide (DMSO)
- Agarose or Avicel RC-591
- TPCK-treated trypsin
- Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

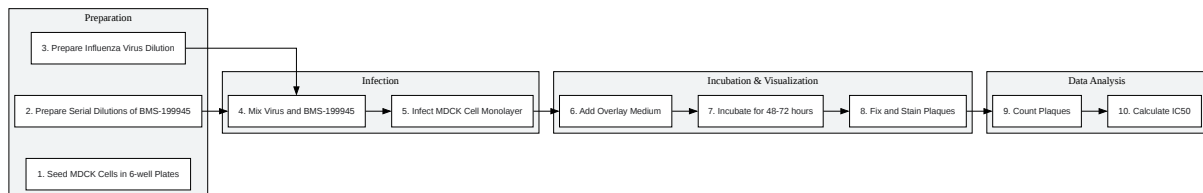
Procedure:

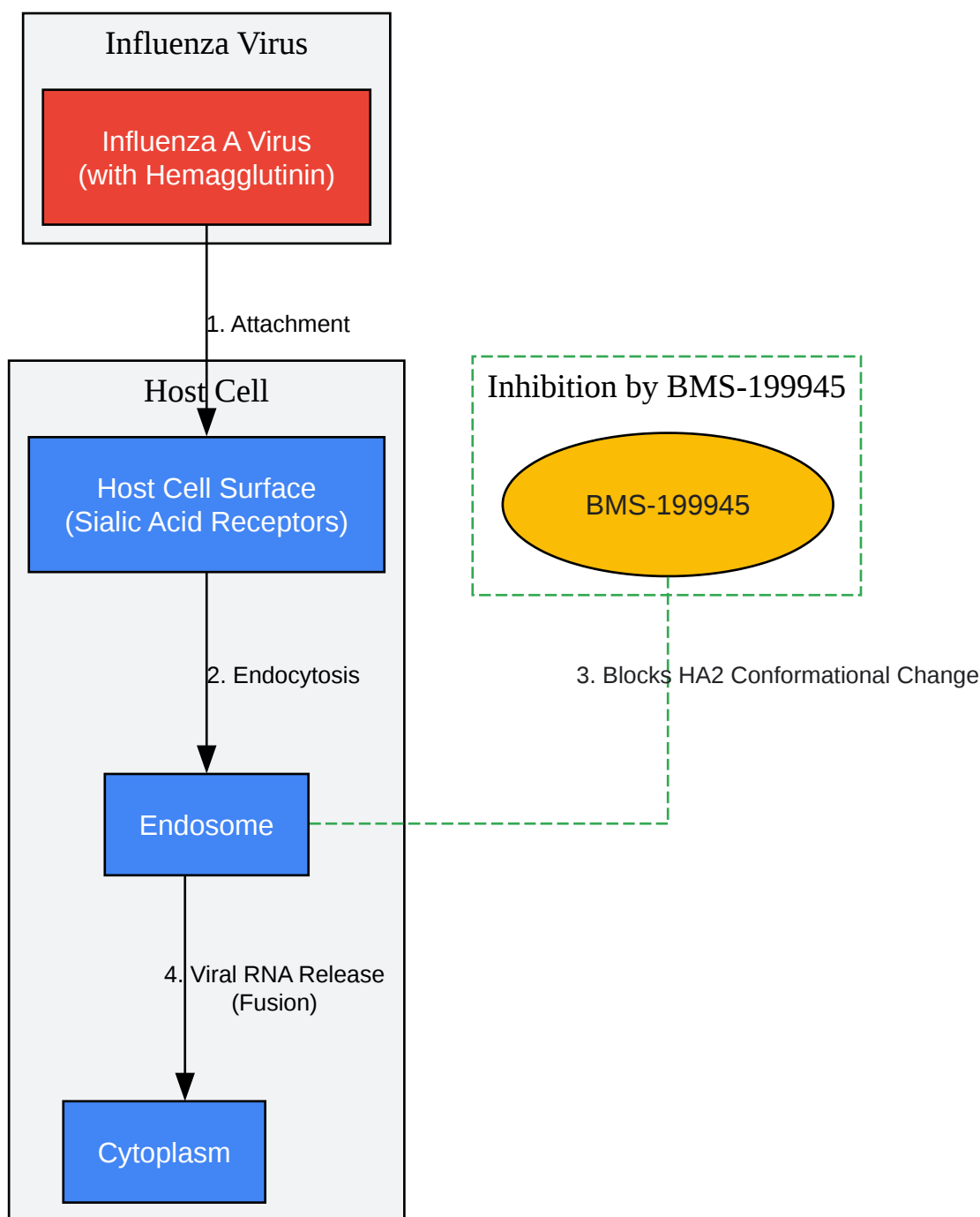
- Cell Culture:
 - Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
- Compound Preparation:
 - Prepare a stock solution of **BMS-199945** in DMSO.
 - On the day of the experiment, prepare serial dilutions of **BMS-199945** in infection medium (DMEM with 0.2% BSA, 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin).

- Virus Dilution:
 - Prepare a dilution of the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
- Infection:
 - Wash the confluent MDCK cell monolayers twice with PBS.
 - In separate tubes, mix the diluted virus with an equal volume of each **BMS-199945** dilution (and a vehicle control with DMSO). Incubate this mixture at 37°C for 1 hour.
 - Add 200 µL of the virus-compound mixture to each well of the 6-well plates.
 - Incubate the plates at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.
- Overlay:
 - Prepare a 2X overlay medium (e.g., 2X DMEM with 0.4% BSA).
 - If using an agarose overlay, melt a 1.6% agarose solution and cool to 42°C. Mix equal volumes of the 2X overlay medium and the melted agarose.
 - If using an Avicel overlay, prepare a 2.4% Avicel solution in water and autoclave. Mix equal volumes of the 2X overlay medium and the Avicel solution.
 - Aspirate the inoculum from the cell monolayers.
 - Gently add 2 mL of the overlay medium (containing the respective concentrations of **BMS-199945**) to each well.
 - Allow the overlay to solidify at room temperature.
- Incubation:
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

- Plaque Visualization and Counting:
 - Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.
 - Carefully remove the overlay.
 - Stain the cell monolayer with 1 mL of crystal violet solution for 5-10 minutes.
 - Gently wash the wells with water and allow them to air dry.
 - Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each concentration of **BMS-199945** compared to the vehicle control.
 - Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization





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References

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- 2. medchemexpress.com [medchemexpress.com]
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